molecular formula C11H22O3 B14507815 Acetic acid;3,6-dimethylhept-6-en-1-ol CAS No. 62994-75-6

Acetic acid;3,6-dimethylhept-6-en-1-ol

Katalognummer: B14507815
CAS-Nummer: 62994-75-6
Molekulargewicht: 202.29 g/mol
InChI-Schlüssel: HGWLQLYGWRQBHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;3,6-dimethylhept-6-en-1-ol is a chemical compound with the molecular formula C11H22O3. It is known for its unique structure, which includes both an acetic acid moiety and a 3,6-dimethylhept-6-en-1-ol group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3,6-dimethylhept-6-en-1-ol typically involves the esterification of acetic acid with 3,6-dimethylhept-6-en-1-ol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;3,6-dimethylhept-6-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Acetic acid;3,6-dimethylhept-6-en-1-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of acetic acid;3,6-dimethylhept-6-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetic acid;3,6-dimethylhept-6-en-1-ol is unique due to its combination of an acetic acid group and a 3,6-dimethylhept-6-en-1-ol moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .

Eigenschaften

CAS-Nummer

62994-75-6

Molekularformel

C11H22O3

Molekulargewicht

202.29 g/mol

IUPAC-Name

acetic acid;3,6-dimethylhept-6-en-1-ol

InChI

InChI=1S/C9H18O.C2H4O2/c1-8(2)4-5-9(3)6-7-10;1-2(3)4/h9-10H,1,4-7H2,2-3H3;1H3,(H,3,4)

InChI-Schlüssel

HGWLQLYGWRQBHA-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC(=C)C)CCO.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.